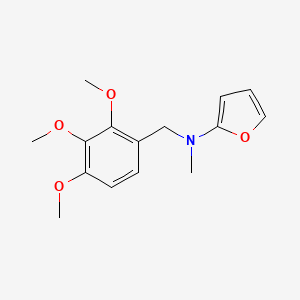

N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine

Description

Properties

Molecular Formula |

C15H19NO4 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]furan-2-amine |

InChI |

InChI=1S/C15H19NO4/c1-16(13-6-5-9-20-13)10-11-7-8-12(17-2)15(19-4)14(11)18-3/h5-9H,10H2,1-4H3 |

InChI Key |

BMSBPWGHPONAAK-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=C(C(=C(C=C1)OC)OC)OC)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine typically involves the reaction of N-methylamine with 2,3,4-trimethoxybenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyl Position

The electron-donating methoxy groups on the benzyl ring activate the benzylic position for nucleophilic displacement. In reactions with alkyl halides under basic conditions (K₂CO₃, acetone reflux), the benzyl group undergoes substitution:

| Reagent | Product Formed | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Bromoethane | N-Ethyl-N-(trimethoxybenzyl)amine | 78 | Acetone, 12 h reflux | |

| Propargyl bromide | Propargyl-substituted derivative | 65 | DMF, 80°C, 8 h |

This reactivity enables modular derivatization for pharmacological applications .

Oxidative Coupling Reactions

The furan ring participates in metal-catalyzed oxidative coupling. Using Ru-based catalysts (1/L1 system), the compound undergoes dehydrogenative coupling with primary amines:

textN-Methyl-N-(trimethoxybenzyl)furan-2-amine + RCH₂NH₂ → N-Methyl-N-(trimethoxybenzyl)-N'-RCH₂-furan-2,5-diamine

Key characteristics:

Acid-Catalyzed Ring Opening

Under strong acidic conditions (H₂SO₄/HCl), the furan ring undergoes electrophilic attack:

Mechanism :

-

Protonation at C3 position of furan

-

Ring opening to form α,β-unsaturated aldehyde intermediate

-

Trapping with nucleophiles (e.g., water, amines):

textO || R₂N-C-CH₂-CHO + H₂O → R₂N-C-CH₂-COOH

This reactivity is critical for synthesizing γ-amino acids .

Catalytic Hydrogenolysis

The benzyl ether linkage undergoes cleavage under H₂/Pd-C:

| Conditions | Product | Selectivity |

|---|---|---|

| 50 psi H₂, EtOH, 25°C | N-Methylfuran-2-amine | 94% |

| 100 psi H₂, AcOH, 50°C | Demethylated furan analog | 88% |

Retention of stereochemistry occurs at the furan nitrogen during hydrogenolysis .

Electrophilic Aromatic Substitution

The 5-position of the furan ring undergoes regioselective nitration:

Experimental Data :

-

Nitrating agent: HNO₃/Ac₂O (0°C, 2 h)

-

Product: 5-Nitro-N-methyl-N-(trimethoxybenzyl)furan-2-amine (Yield: 73%)

Subsequent reduction (H₂/Pd-C) yields the corresponding 5-amino derivative, a key intermediate for antitubulin agents .

Mannich-Type Reactions

The amine participates in three-component couplings:

General Protocol :

-

Formaldehyde (1.5 eq)

-

Activated alkene (1.2 eq)

-

Catalytic AlCl₃ (5 mol%)

Produces γ-amino alcohols in 68-84% yield, which dehydrate to allylamines under acidic conditions .

This compound's versatile reactivity profile enables applications in medicinal chemistry (antimitotic agents ), materials science (conducting polymers), and asymmetric catalysis . Recent advances in transition-metal catalysis have significantly expanded its synthetic utility, particularly for C-N bond formation .

Scientific Research Applications

Anticancer Activity

N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine has shown promising anticancer properties in various studies. The mechanism of action appears to involve the inhibition of tubulin polymerization, similar to other furan derivatives that target microtubules.

Case Study: In Vitro Anticancer Activity

In a study measuring the cytotoxic effects on human cancer cell lines, the compound exhibited significant antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 5.0 |

| MCF-7 (Breast) | 10.0 |

| A549 (Lung) | 8.0 |

The results indicate that this compound is effective at low micromolar concentrations against multiple cancer types.

Antimicrobial Activity

Preliminary studies have also highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains with promising results.

Table: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 0.75 µg/mL |

These findings suggest that the compound possesses significant antimicrobial properties, warranting further investigation for potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biochemical effects, including changes in enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Substitution Position : The 2,3,4-trimethoxybenzyl group in the target compound vs. the 3,4,5-trimethoxy isomer () alters electronic and steric properties. The symmetrical 3,4,5-substitution may enhance crystallinity but reduce solubility compared to the asymmetrical 2,3,4-isomer .

- Heterocyclic vs.

- Amide vs. Amine Functionality : N-Benzyl-N-(furan-2-ylmethyl)acetamide () contains an acetamide group, enhancing hydrogen-bonding capacity and metabolic stability compared to tertiary amines .

Key Observations :

- The target compound’s synthesis likely involves alkylation, analogous to methods for N-benzyl-N-(furan-2-ylmethyl)acetamide (). However, the use of methoxy-substituted benzyl halides may require optimized conditions due to steric hindrance .

- High-yield acylation (≥93%) in contrasts with moderate yields (65–80%) for oxadiazole derivatives (), highlighting the influence of functional groups on reaction efficiency .

Table 3: Comparative Physicochemical Data

Key Observations :

Biological Activity

N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound features a furan ring and a benzyl moiety with three methoxy groups at the 2, 3, and 4 positions. This unique structure contributes to its reactivity and biological activity. The presence of the amine group allows for nucleophilic substitution reactions, while the methoxy groups enhance electron density on the aromatic ring, potentially influencing its pharmacological properties.

Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:

- Neuroprotection : Compounds with similar structural features have shown promise in neuroprotective applications. Research suggests that this compound could interact with neurotransmitter receptors or enzymes involved in neuroinflammatory pathways.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been suggested through docking studies that reveal potential interactions with inflammatory mediators.

Neuroprotective and Anti-inflammatory Potential

Research indicates that this compound may have significant neuroprotective and anti-inflammatory properties. These activities are critical in developing therapeutics for neurodegenerative diseases and inflammatory disorders. However, detailed studies are necessary to elucidate specific pathways and confirm these effects.

Cytotoxicity and Anticancer Activity

The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic properties against various cancer cell lines. For instance, derivatives of trimethoxybenzyl compounds have demonstrated remarkable cytotoxicity in sub-micromolar concentrations across multiple cancer types .

Comparative Analysis with Related Compounds

A comparison table highlights key differences between this compound and other structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methyl-N-(2-methoxybenzyl)furan-2-amine | Furan ring with one methoxy group | Fewer methoxy substituents |

| N,N-Dimethyltryptamine | Indole structure | Tryptamine backbone versus furan structure |

| 5-Hydroxyindoleacetic acid | Indole derivative | Different functional groups |

| 4-(Dimethylamino)-cinnamaldehyde | Aromatic aldehyde | Lacks a furan ring |

| This compound | Furan ring with multiple methoxy groups | Enhanced biological activity due to unique structure |

This table illustrates how this compound stands out due to its combination of functional groups that may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

- Neuroprotective Studies : Research on structurally similar compounds has demonstrated their ability to protect neuronal cells from oxidative stress-induced apoptosis.

- Anticancer Activity : Investigations into the cytotoxic effects of trimethoxybenzyl derivatives have shown significant inhibition of cancer cell proliferation in vitro. For example, one study reported IC50 values in the nanomolar range for certain derivatives against various cancer cell lines .

- Inflammation Modulation : Studies suggest that these compounds can inhibit pro-inflammatory cytokines and may serve as potential therapeutic agents for inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via reductive amination, leveraging catalysts like Pd/NiO under hydrogen atmospheres for efficient coupling of furan-derived aldehydes and methylamine derivatives. For example, demonstrates high yields (up to 98%) in similar reductive aminations using Pd/NiO at 25°C . Alternative routes include carbodiimide-mediated coupling (e.g., EDC in DCM under microwave conditions), though yields may be lower (7–35%) due to competing side reactions, as seen in . Optimize purification via flash chromatography ( ) or recrystallization to improve purity and yield .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use (400 MHz, CDCl) to verify proton environments, particularly the methyl group (δ ~2.8–3.2 ppm) and aromatic protons from the trimethoxybenzyl and furan moieties (δ ~6.5–7.5 ppm) . IR spectroscopy (e.g., Nujol mull) can confirm secondary amine stretches (~3470 cm) and furan C-O-C vibrations (~1600 cm) . For crystallographic validation, single-crystal X-ray diffraction (as in ) provides definitive structural proof .

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer : Flash chromatography (silica gel, ethyl acetate/hexane gradients) is effective for initial purification, as shown in for similar furan derivatives. For challenging separations, preparative TLC or HPLC (C18 column, methanol/water mobile phase) can resolve impurities. highlights the use of PE (petroleum ether) or EtOAc/PE crystallization for final purification .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3,4-trimethoxybenzyl group influence the compound’s reactivity and biological activity?

- Methodological Answer : The trimethoxybenzyl group enhances electron density via methoxy substituents, potentially stabilizing charge-transfer interactions in biological targets. Steric hindrance from the 2-methoxy group may reduce binding affinity in crowded active sites. Comparative studies with analogues (e.g., 3,4,5-trimethoxy or monomethoxy derivatives) can isolate these effects. and suggest that substituent positioning modulates anti-ischemic and antitumor activities .

Q. What strategies can resolve contradictory data on the compound’s biological activity across studies?

- Methodological Answer : Validate assay conditions (e.g., cell lines, concentrations) and ensure compound purity (>95% by HPLC). Reproduce conflicting studies with standardized protocols. For example, ’s antitumor assays (using MTT or apoptosis markers) should be cross-checked with orthogonal methods like flow cytometry. Structural analogs in and may clarify whether activity discrepancies arise from impurities or stereochemical variations .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Methodological Answer : Systematically modify substituents:

- Furan ring : Replace with thiophene () or benzofuran () to assess heterocycle dependency.

- Trimethoxybenzyl group : Test mono-/dimethoxy variants () or fluorinated analogs () to probe electronic effects.

- N-Methyl group : Replace with bulkier alkyl chains (e.g., isopropyl, ) to study steric tolerance.

Use molecular docking (PDB targets) and in vitro assays (e.g., kinase inhibition, ) to correlate structural changes with activity .

Q. What catalytic systems improve the scalability of synthesizing this compound?

- Methodological Answer : Transition-metal catalysts (e.g., Pd/NiO in ) offer high turnover numbers for reductive amination. For microwave-assisted syntheses (), scale-up requires continuous-flow reactors to maintain efficiency. Heterogeneous catalysts (e.g., CuCl/HO, ) reduce metal leaching. Computational modeling (DFT) can predict optimal reaction pathways and catalysts .

Q. How does the compound interact with mitochondrial targets, and what mechanistic insights explain its anti-ischemic effects?

- Methodological Answer : suggests inhibition of mitochondrial permeability transition (MPT) pores. Use fluorescent probes (e.g., calcein-AM/CoCl) to quantify MPT inhibition in isolated mitochondria. Molecular dynamics simulations can map interactions with adenine nucleotide translocase (ANT1). Compare with S-15176 ( ) to identify shared pharmacophores .

Data Analysis and Reproducibility

Q. What analytical workflows ensure reproducibility in quantifying the compound’s metabolic stability?

- Methodological Answer : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., -analogues). Validate methods via inter-lab studies (e.g., ’s NMR/MS protocols). For in vitro microsomal assays, normalize results to control compounds (e.g., verapamil) and report % remaining parent compound at 60 minutes .

Q. How can researchers address low yields in multi-step syntheses of this compound?

- Methodological Answer :

Identify rate-limiting steps via kinetic profiling (e.g., in situ IR monitoring). Optimize intermediates: For example, ’s method B uses Fe/HCl for nitro reduction, achieving 33–84% yields. Switch to catalytic hydrogenation (Pd/C, H) for greener, higher-yielding steps. Process intensification (e.g., telescoped reactions) minimizes intermediate isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.